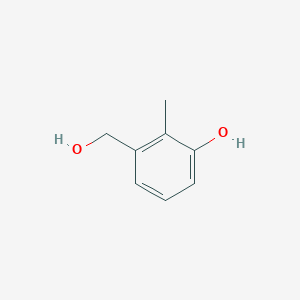

3-(Hydroxymethyl)-2-methylphenol

Vue d'ensemble

Description

The hydroxymethyl group is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .

Synthesis Analysis

Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of compounds like 3-(Hydroxymethyl)-2-methylphenol .

Molecular Structure Analysis

The molecular structure of a compound can be investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its specific structure and functional groups. For example, the hydroxymethyl group can participate in various reactions due to its alcohol functionality .

Physical And Chemical Properties Analysis

Physical properties include characteristics such as color, density, hardness, and melting and boiling points . The addition of a hydroxymethyl group can lead to changes in these properties .

Applications De Recherche Scientifique

Organic Chemistry

In the field of organic chemistry, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of stable 5-HMF derivatives directly from carbohydrates . The method involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The products were isolated by column chromatography over silica gel . This one-pot synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility was developed and made it highly promising for biological screening .

Hyper Cross-linked Polymers (HCPs)

In the field of material science, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in recent years . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by .

Food Industry

In the food industry, “3-(Hydroxymethyl)-2-methylphenol”, also known as Hydroxymethylfurfural (HMF), is used as a food improvement agent . It is primarily used as a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

Renewable Energy

In the field of renewable energy, “3-(Hydroxymethyl)-2-methylphenol” is used in the development of alternative methods for processing renewable raw material sources . Carbohydrates represent a large part of yearly renewable biomass and are highly promising for such processing . The plant-derived furan 5-hydroxymethylfurfurol (5-HMF) is being extensively used as a transformation platform .

Polymer Science

In polymer science, “3-(Hydroxymethyl)-2-methylphenol” is used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in recent years . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of a compound. They include information on the compound’s classification, label elements, first-aid measures, firefighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

Orientations Futures

Propriétés

IUPAC Name |

3-(hydroxymethyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-7(5-9)3-2-4-8(6)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFILMGCTBJAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516726 | |

| Record name | 3-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-2-methylphenol | |

CAS RN |

54874-26-9 | |

| Record name | 3-Hydroxy-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54874-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)